molecular formula C10H11ClO B1459934 4-Chloro-3-cyclopropylanisole CAS No. 1434128-14-9

4-Chloro-3-cyclopropylanisole

Cat. No. B1459934
M. Wt: 182.64 g/mol
InChI Key: AIMKXUXVPJOMEP-UHFFFAOYSA-N
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Description

4-Chloro-3-methylphenol, also known as p-Chlorocresol, is an organic chlorinated compound . It’s a derivative of phenol and is used as an antiseptic and disinfectant . Another compound, 4-Chloroanisole, is a colorless liquid used in various chemical reactions .


Synthesis Analysis

The synthesis of 4-chloro-3-methylphenol involves the reaction of 3-methylphenol with potassium bisulfate and ammonium chloride in acetonitrile . For 4-chloroanisole, standard methods for the preparation of acyl chlorides can be applied .


Molecular Structure Analysis

The molecular formula of 4-Chloro-3-methylphenol is ClC6H3CH3OH . For 4-Chloroanisole, the molecular formula is C7H7ClO .


Chemical Reactions Analysis

4-Chloro-3-methylphenol can react with acetic anhydride to produce acetic-4-chloro-3-methylphenol . 3-Chloropropionyl chloride is a bifunctional reagent capable of acylation and possesses a 2-chloro-ethyl fragment (CH2CH2Cl), which can be subjected to nucleophilic substitution .


Physical And Chemical Properties Analysis

4-Chloroanisole has a melting point of -18 °C, a boiling point of 198-202 °C, and a density of 1.164 g/mL at 25 °C .

Safety And Hazards

4-Chloro-3-methylphenol is corrosive and may be toxic if inhaled in sufficient quantities . For 4-Chloroanisole, it’s considered hazardous by the 2012 OSHA Hazard Communication Standard .

Future Directions

While specific future directions for 4-Chloro-3-cyclopropylanisole are not available, research on similar compounds like 4-chloro-3-formylcoumarins has been reported. These compounds have been used in the development of 3,4-substituted coumarins as well as 5-, 6- and 7-membered ring fused coumarin derivatives .

properties

IUPAC Name

1-chloro-2-cyclopropyl-4-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO/c1-12-8-4-5-10(11)9(6-8)7-2-3-7/h4-7H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIMKXUXVPJOMEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)Cl)C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-3-cyclopropylanisole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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